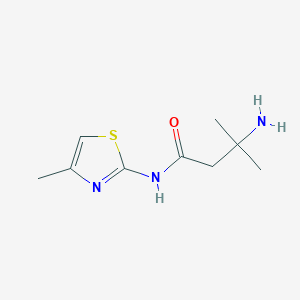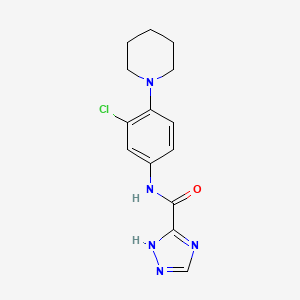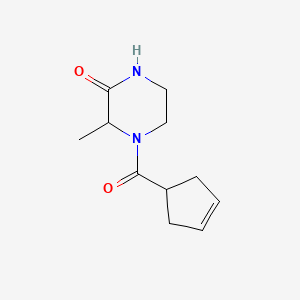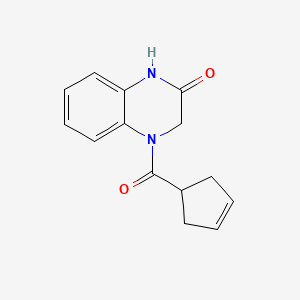![molecular formula C14H15NO4 B7595323 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid, also known as CPAC, is a synthetic compound that has shown potential in various scientific research applications. CPAC is a derivative of phenoxyacetic acid and is synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. This compound has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid in lab experiments is its versatility. This compound can be used as a ligand in metal complexes, as a building block for the synthesis of other compounds, and as a potential drug candidate. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the use of this compound as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various scientific research fields.
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. This compound is synthesized through a multi-step process and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Further research on this compound could lead to the development of new synthetic methods and potential drug candidates for the treatment of various diseases.
Synthesemethoden
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid is synthesized through a multi-step process that involves the reaction of phenoxyacetic acid with cyclopentadiene, followed by the reaction of the resulting product with phosgene and ammonia. The final product is obtained through the reaction of the intermediate with sodium hydroxide. The synthesis of this compound is a complex process that requires careful monitoring and control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid has shown potential in various scientific research applications, including its use as a ligand in metal complexes, as a building block for the synthesis of other compounds, and as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
2-[3-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)9-19-12-7-3-6-11(8-12)15-14(18)10-4-1-2-5-10/h1-3,6-8,10H,4-5,9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMOZTQUEKNPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)NC2=CC(=CC=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)


![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)


![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)